molecular formula C7H15N3O2 B13819812 3-(4-Nitrosopiperazin-1-yl)propan-1-ol CAS No. 30297-78-0

3-(4-Nitrosopiperazin-1-yl)propan-1-ol

Cat. No.: B13819812
CAS No.: 30297-78-0
M. Wt: 173.21 g/mol
InChI Key: JGLAIBGOEGDXQQ-UHFFFAOYSA-N
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Description

3-(4-Nitrosopiperazin-1-yl)propan-1-ol is a chemical compound that features a piperazine ring substituted with a nitroso group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrosopiperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with nitrosating agents under controlled conditions. One common method involves the reaction of piperazine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The resulting nitrosopiperazine is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrosopiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

3-(4-Nitrosopiperazin-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrosopiperazin-1-yl)propan-1-ol involves its interaction with molecular targets through its nitroso group. The nitroso group can participate in various chemical reactions, including nitrosation and oxidation, which can affect biological pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrosopiperazin-1-yl)propan-1-ol is unique due to the presence of both a nitroso group and a propanol chain, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .

Properties

CAS No.

30297-78-0

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

3-(4-nitrosopiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C7H15N3O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h11H,1-7H2

InChI Key

JGLAIBGOEGDXQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCO)N=O

Origin of Product

United States

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